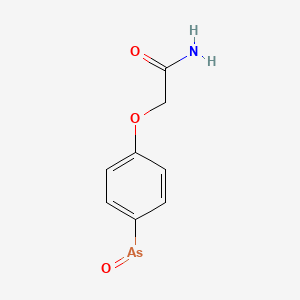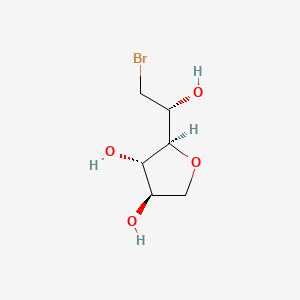
1,4-Anhydro-6-bromo-6-deoxygalactitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Anhydro-6-bromo-6-deoxygalactitol is a brominated derivative of galactitol, a sugar alcohol derived from galactose
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Anhydro-6-bromo-6-deoxygalactitol can be synthesized through the bromination of 1,4-anhydrogalactitol. One common method involves treating 1,4-anhydrogalactitol with a saturated solution of hydrogen bromide in glacial acetic acid at room temperature . This reaction typically proceeds smoothly, yielding the desired brominated product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Anhydro-6-bromo-6-deoxygalactitol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1,4-anhydro-6-deoxygalactitol.
Oxidation Reactions: Oxidation can introduce additional functional groups, potentially enhancing the compound’s reactivity and applications.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in acidic conditions.
Major Products Formed
Substitution: 1,4-Anhydro-6-hydroxy-6-deoxygalactitol.
Reduction: 1,4-Anhydro-6-deoxygalactitol.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s brominated structure makes it a candidate for developing new pharmaceuticals, particularly as anticancer agents.
Materials Science: Its unique properties may be useful in creating novel materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe to study carbohydrate metabolism and enzyme interactions.
Wirkmechanismus
The mechanism by which 1,4-anhydro-6-bromo-6-deoxygalactitol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The bromine atom may enhance the compound’s binding affinity to these targets, potentially inhibiting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Anhydro-6-deoxygalactitol: Lacks the bromine atom, making it less reactive in certain chemical reactions.
1,2-Anhydro-6-bromogalactitol: Another brominated derivative with different structural properties and reactivity.
6-Bromo-1-hexanol: Shares the bromine functional group but has a different backbone structure.
Uniqueness
1,4-Anhydro-6-bromo-6-deoxygalactitol is unique due to its specific bromination pattern and the presence of the anhydro bridge. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
82079-63-8 |
|---|---|
Molekularformel |
C6H11BrO4 |
Molekulargewicht |
227.05 g/mol |
IUPAC-Name |
(2S,3S,4R)-2-[(1R)-2-bromo-1-hydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C6H11BrO4/c7-1-3(8)6-5(10)4(9)2-11-6/h3-6,8-10H,1-2H2/t3-,4+,5-,6+/m0/s1 |
InChI-Schlüssel |
BCDSPCSLFCVMHP-BGPJRJDNSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H](O1)[C@H](CBr)O)O)O |
Kanonische SMILES |
C1C(C(C(O1)C(CBr)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)
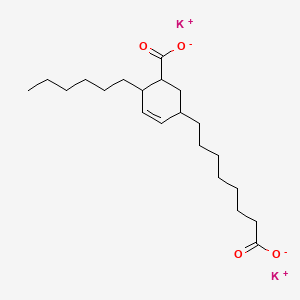
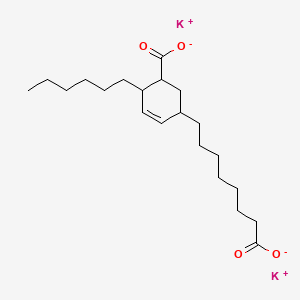
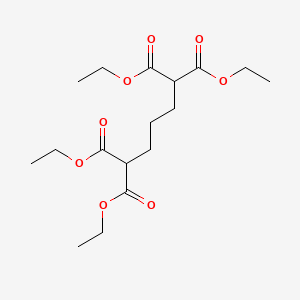
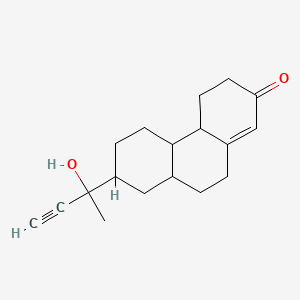
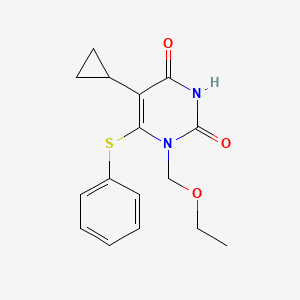
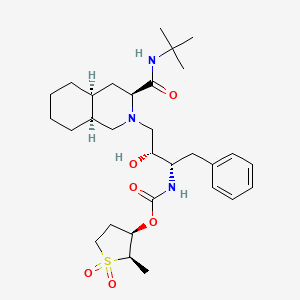
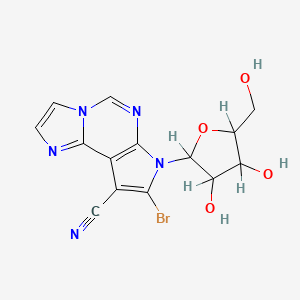
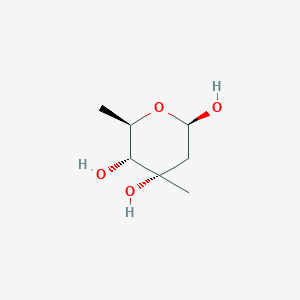


![4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-](/img/structure/B12799450.png)
